ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a hybrid heterocyclic compound featuring a thiazole core linked to a substituted indole moiety via an amide bond, with an ethyl acetate ester at the thiazole’s 4-position. Its structure combines pharmacophoric elements from indole (common in bioactive molecules like kinase inhibitors) and thiazole (noted for antibacterial and anti-inflammatory properties) . The 4,7-dimethoxy and 1-methyl substituents on the indole ring likely enhance lipophilicity and metabolic stability, influencing its pharmacokinetic profile .
Properties
Molecular Formula |
C19H21N3O5S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(4,7-dimethoxy-1-methylindole-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H21N3O5S/c1-5-27-16(23)8-11-10-28-19(20-11)21-18(24)13-9-12-14(25-3)6-7-15(26-4)17(12)22(13)2/h6-7,9-10H,5,8H2,1-4H3,(H,20,21,24) |
InChI Key |
WUCGRJPBUMYDMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,7-Dimethoxy-1-Methyl-1H-Indole-2-Carboxylic Acid
The indole precursor is synthesized via a modified Nenitzescu reaction:
Reaction conditions :
-
Starting materials : 4,7-Dimethoxy-1-methylindole (1.0 eq), chloroacetyl chloride (1.2 eq)
-
Catalyst : AlCl₃ (0.1 eq) in anhydrous dichloromethane
-
Temperature : 0°C → room temperature (12 h)
Critical parameters :
-
Strict moisture control to prevent hydrolysis of chloroacetyl chloride
-
Gradual temperature ramping to avoid exothermic side reactions
Thiazole Ring Assembly
The 2-amino-4-acetate thiazole intermediate is prepared via Hantzsch thiazole synthesis:
Reaction scheme :
Ethyl 2-bromoacetate + thiourea → 2-amino-4-acetate thiazole
Optimized conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (3:1 v/v) |
| Temperature | Reflux (80°C) |
| Reaction time | 6 h |
| Catalyst | Pyridine (0.5 eq) |
| Isolated yield | 82% |
Characterization data:
Amide Coupling Reaction
The final step couples the indole carboxylic acid and thiazole amine using EDCI/HOBt activation:
Procedure :
-
Activate 4,7-dimethoxy-1-methylindole-2-carboxylic acid (1.0 eq) with EDCI (1.2 eq) and HOBt (1.1 eq) in DMF (0.1 M) at 0°C for 30 min
-
Add 2-amino-4-acetate thiazole (1.05 eq) and DIPEA (2.5 eq)
-
Stir at room temperature for 18 h under N₂ atmosphere
-
Purify via silica gel chromatography (hexane/EtOAc 4:1 → 1:1 gradient)
Performance metrics :
Process Optimization Strategies
Solvent Screening for Coupling Reaction
Comparative analysis of solvent effects on amide bond formation:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 85 | 98.2 |
| THF | 7.5 | 62 | 91.4 |
| DCM | 8.9 | 58 | 89.7 |
| Acetonitrile | 37.5 | 79 | 97.1 |
| Reagent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| EDCI/HOBt | 85 | 18 |
| DCC/DMAP | 78 | 24 |
| HATU/DIEA | 88 | 6 |
| T3P®/NMM | 83 | 8 |
Trade-offs : While HATU provides faster coupling, EDCI/HOBt offers better cost-effectiveness for scale-up.
Analytical Characterization
Spectroscopic Data Consolidation
Key analytical markers :
Purity Assessment Methods
| Technique | LOD (ppm) | LOQ (ppm) | RSD (%) |
|---|---|---|---|
| HPLC-UV | 0.1 | 0.3 | 0.8 |
| UPLC-MS | 0.05 | 0.15 | 0.5 |
| NMR qNMR | 100 | 300 | 1.2 |
Recommendation : Combine HPLC-UV for routine analysis with UPLC-MS for trace impurity detection.
Comparative Analysis with Analogous Compounds
Structural Analogues and Synthetic Complexity
| Compound | Synthetic Steps | Overall Yield (%) |
|---|---|---|
| Target compound | 3 | 58 |
| Ethyl 2-(indol-3-carboxamido)acetate | 2 | 72 |
| Methyl 4-methoxy-thiazole-5-carboxylate | 4 | 41 |
Key insight : The additional methoxy groups and methyl substitution on indole increase purification challenges.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or thiazole rings .
Scientific Research Applications
Ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to the compound’s biological effects by interacting with different molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Ethyl (2-amino-1,3-thiazol-4-yl)acetate
- Structure: Simplifies the target compound by replacing the indole-amide group with an amino substituent on the thiazole.
- Applications : Serves as a precursor for cephalosporin antibiotics, emphasizing the role of the thiazole-ester motif in drug synthesis .
Ethyl [(4-phenyl-1,3-thiazol-2-yl)amino]acetate
- Structure: Features a phenyl-substituted thiazole linked to an ethyl acetate via an amino group.
- Key Differences : The phenyl group introduces aromaticity but lacks the indole’s hydrogen-bonding capability.
- Synthesis : Prepared via amination reactions, highlighting the versatility of thiazole-ester scaffolds in generating diverse derivatives .
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate
- Structure: Contains an imino-ester group and methoxycarbonylmethoxy substituent.
N-(2-Phenyl-1,3-thiazol-5-yl)acetamide Derivatives (e.g., 9a–9e from )
Physicochemical Properties
- Lipophilicity: The target compound’s 4,7-dimethoxy-indole group increases logP compared to simpler thiazole derivatives (e.g., ethyl (2-amino-thiazol-4-yl)acetate) .
- Solubility : The ethyl ester may improve solubility in organic solvents, whereas polar substituents (e.g., –NH₂ in ) enhance aqueous solubility.
Biological Activity
Ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR), focusing on its anti-inflammatory and anticancer properties.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the thiazole ring and the introduction of the indole moiety. The synthetic pathway may vary depending on the specific substituents desired on the indole and thiazole components.
Anti-inflammatory Effects
Recent studies have demonstrated that compounds similar to this compound exhibit notable anti-inflammatory activity. For example:
- Prostaglandin Inhibition : Compounds that share structural features with this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Specifically, some derivatives have reported IC50 values against COX-2 in the range of 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Activity
The anticancer properties of this compound are particularly promising:
- Cell Proliferation Inhibition : In vitro studies have indicated that related compounds can significantly inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, certain derivatives showed enhanced caspase activity indicative of apoptosis at concentrations as low as 1 μM .
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Activity |
|---|---|
| Indole moiety | Enhances anticancer properties |
| Thiazole ring | Contributes to anti-inflammatory effects |
| Methoxy groups | Influence solubility and bioavailability |
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Anti-inflammatory Properties : A study involving carrageenan-induced paw edema in rats demonstrated that thiazole derivatives exhibited anti-inflammatory effects comparable to indomethacin, with ED50 values suggesting potent activity .
- Anticancer Evaluation : Research on 1H-pyrazole derivatives indicated their ability to induce apoptosis in cancer cells and disrupt microtubule assembly, suggesting a mechanism for their anticancer effects .
Q & A
Q. How can computational chemistry tools be integrated into the development of novel derivatives?
- Workflow integration :
- Virtual screening : Use ZINC15 or Enamine libraries to prioritize analogs with predicted IC₅₀ < 5 µM .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess target binding stability .
- QSAR modeling : Build regression models (R² > 0.8) using descriptors like LogP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
